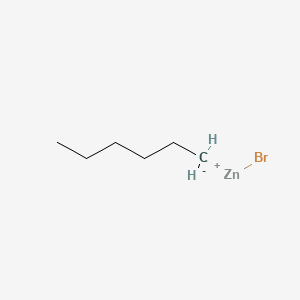
bromozinc(1+);hexane
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Bromozinc(1+);hexane, also known as 2-hexylzinc bromide, is an organozinc compound with the chemical formula C₆H₁₃BrZn. This compound is a member of the organozinc family, which are compounds containing a carbon-zinc bond. This compound is typically used in organic synthesis, particularly in the formation of carbon-carbon bonds.
Preparation Methods
Synthetic Routes and Reaction Conditions
Bromozinc(1+);hexane can be synthesized by reacting 2-hexyl bromide with zinc in the presence of a suitable solvent such as tetrahydrofuran. The reaction is typically carried out under an inert atmosphere to prevent oxidation. The general reaction is as follows:
C6H13Br+Zn→C6H13ZnBr
Industrial Production Methods
On an industrial scale, the production of this compound involves similar methods but with enhanced safety measures and optimized reaction conditions to ensure high yield and purity. The use of automated systems and continuous flow reactors can improve the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
Bromozinc(1+);hexane primarily undergoes substitution reactions, where the bromozinc group is replaced by another functional group. It can also participate in coupling reactions, such as the Negishi coupling, to form carbon-carbon bonds.
Common Reagents and Conditions
Substitution Reactions: Common reagents include halides and other electrophiles. The reactions are typically carried out in the presence of a catalyst such as palladium.
Coupling Reactions: Reagents such as alkyl halides or aryl halides are used, with palladium or nickel catalysts under inert conditions.
Major Products
The major products formed from these reactions depend on the specific reagents used. For example, in a coupling reaction with an aryl halide, the product would be an aryl-hexane compound.
Scientific Research Applications
Chemistry
Bromozinc(1+);hexane is widely used in organic synthesis for the formation of carbon-carbon bonds. It is particularly useful in the synthesis of complex molecules and natural products.
Biology and Medicine
In biological research, this compound can be used to modify biomolecules, aiding in the study of biochemical pathways and the development of new pharmaceuticals.
Industry
In the industrial sector, this compound is used in the production of fine chemicals, agrochemicals, and materials science. Its ability to form stable carbon-carbon bonds makes it valuable in the synthesis of polymers and other advanced materials.
Mechanism of Action
The mechanism of action of bromozinc(1+);hexane involves the formation of a carbon-zinc bond, which is highly reactive and can readily participate in further chemical reactions. The zinc atom acts as a nucleophile, attacking electrophilic centers in other molecules to form new bonds. This reactivity is harnessed in various synthetic applications to build complex molecular structures.
Comparison with Similar Compounds
Similar Compounds
2-Hexylmagnesium bromide: Similar to bromozinc(1+);hexane but contains a magnesium atom instead of zinc.
2-Hexyllithium: Contains a lithium atom and is more reactive than this compound.
2-Hexylcopper(I) bromide: Contains a copper atom and is used in different types of coupling reactions.
Uniqueness
This compound is unique due to its moderate reactivity, which allows for controlled reactions without the need for extreme conditions. This makes it a versatile reagent in organic synthesis, providing a balance between reactivity and stability.
Properties
Molecular Formula |
C6H13BrZn |
|---|---|
Molecular Weight |
230.5 g/mol |
IUPAC Name |
bromozinc(1+);hexane |
InChI |
InChI=1S/C6H13.BrH.Zn/c1-3-5-6-4-2;;/h1,3-6H2,2H3;1H;/q-1;;+2/p-1 |
InChI Key |
IWFHUAMVSWOCPN-UHFFFAOYSA-M |
Canonical SMILES |
CCCCC[CH2-].[Zn+]Br |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















